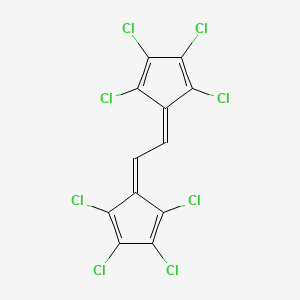
5,5'-(Ethane-1,2-diylidene)bis(1,2,3,4-tetrachlorocyclopenta-1,3-diene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane is a complex organochlorine compound. It is characterized by its unique structure, which includes two tetrachlorocyclopentadienylidene groups connected by an ethane bridge. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane typically involves the reaction of tetrachlorocyclopentadiene with ethylene in the presence of a catalyst. The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organochlorine compounds.
Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane can be compared with other similar compounds, such as:
1,2,3,4-Tetrachlorobenzene: Both compounds contain multiple chlorine atoms, but differ in their structural arrangement and reactivity.
1,2-Bis(trichlorosilyl)ethane: This compound also features an ethane bridge but has trichlorosilyl groups instead of tetrachlorocyclopentadienylidene groups.
Tetrachloro-1,4-benzoquinone: While also chlorinated, this compound has a quinone structure, leading to different chemical properties and applications.
The uniqueness of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
346647-87-8 |
|---|---|
Molecular Formula |
C12H2Cl8 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-[2-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)ethylidene]cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H2Cl8/c13-5-3(6(14)10(18)9(5)17)1-2-4-7(15)11(19)12(20)8(4)16/h1-2H |
InChI Key |
KAQLTTRRVRAGRM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















